Triisopropyl[(6-methyl-1-naphthyl)oxy]silane
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Overview
Description
MFCD32691220, also known as Triisopropyl[(6-methyl-1-naphthyl)oxy]silane, is a chemical compound with the molecular formula C20H30OSi and a molecular weight of 314.54 g/mol . This compound is characterized by its unique structure, which includes a naphthyl group bonded to a silicon atom through an oxygen bridge. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triisopropyl[(6-methyl-1-naphthyl)oxy]silane typically involves the reaction of 6-methyl-1-naphthol with triisopropylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
[ \text{6-methyl-1-naphthol} + \text{triisopropylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Triisopropyl[(6-methyl-1-naphthyl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Scientific Research Applications
Triisopropyl[(6-methyl-1-naphthyl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Triisopropyl[(6-methyl-1-naphthyl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. The molecular pathways involved include the formation of silanol intermediates and subsequent reactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Triisopropylsilanol
- Triisopropylchlorosilane
- 6-methyl-1-naphthol
Uniqueness
Triisopropyl[(6-methyl-1-naphthyl)oxy]silane is unique due to the presence of the naphthyl group, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in chemical synthesis.
Properties
Molecular Formula |
C20H30OSi |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(6-methylnaphthalen-1-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H30OSi/c1-14(2)22(15(3)4,16(5)6)21-20-10-8-9-18-13-17(7)11-12-19(18)20/h8-16H,1-7H3 |
InChI Key |
JQPIUIMGJAJNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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